molecular formula C19H23N5S2 B2730972 2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine CAS No. 868222-01-9

2-(((5-(ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Cat. No. B2730972
CAS RN: 868222-01-9
M. Wt: 385.55
InChI Key: LDMSGJBSUPBPIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve cyclization processes or domino reactions . For instance, thioxopyrimidines and their condensed analogs are synthesized based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthetic Approaches and Heterocyclic Derivatives

The synthesis and applications of heterocyclic compounds, including pyrimidine and triazole derivatives, have been extensively studied due to their potential in various fields, such as pharmaceuticals, agriculture, and materials science. These compounds often serve as key intermediates in the synthesis of more complex molecules with desirable biological and chemical properties.

  • Synthetic Utility of Heteroaromatic Azido Compounds : One study explored the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, highlighting the synthetic utility of heteroaromatic azido compounds. This research demonstrated the ability to generate complex structures through the reaction of active methylene nitriles with 3-azido-2-substituted thiophenes, showcasing the versatility of such compounds in synthetic organic chemistry (Westerlund, 1980).

  • Synthesis of Triazolopyrimidines and Thiadiazoles : Another study focused on the synthesis of 1,2,4-triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines from hydrazonoyl halides, revealing a method for creating a variety of heterocyclic compounds that could have further applications in drug discovery and development (Abdelhamid et al., 2004).

Antiproliferative Activity

Research into the biological activities of thiophene and thienopyrimidine derivatives has indicated potential therapeutic applications. These compounds have been tested for their antiproliferative activity against various cancer cell lines, suggesting their utility in developing new anticancer agents.

  • Antiproliferative Activity of Thiophene and Thienopyrimidine Derivatives : A study by Ghorab et al. (2013) synthesized a novel series of thiophene derivatives and evaluated their antiproliferative activity. The results indicated that some of these compounds exhibited significant activity against breast and colon cancer cell lines, underscoring the potential of such molecules in cancer therapy (Ghorab et al., 2013).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, including pyrimidinones and thiazolopyrimidinones, has been a subject of interest due to their diverse applications. These studies provide insights into the methodologies for creating complex heterocyclic structures that could serve as key intermediates in the synthesis of pharmacologically active molecules.

  • Synthesis of Dihydrothiazolopyrimidinone Derivatives : Research into the condensation reactions of amino and hydroxy compounds has led to the synthesis of novel dihydrothiazolo[3,2-a]pyrimidinone derivatives. Such studies not only expand the repertoire of synthetic methodologies but also contribute to the development of compounds with potential utility in various scientific domains (Selby & Smith, 1989).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the context of oligonucleotide synthesis, 5-(Ethylthio)-1H-tetrazole acts as an efficient activator that promotes the condensation of nucleoside phosphoramidites with a nucleoside .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[[5-ethylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5S2/c1-4-25-19-23-22-17(13-26-18-20-14(2)12-15(3)21-18)24(19)11-10-16-8-6-5-7-9-16/h5-9,12H,4,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMSGJBSUPBPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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